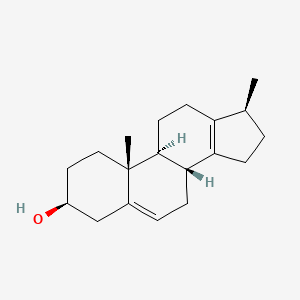

A,17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82309-44-2 |

|---|---|

Molecular Formula |

C19H28O |

Molecular Weight |

272.432 |

IUPAC Name |

(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3/t12-,14-,17-,18-,19-/m0/s1 |

InChI Key |

OSGVQFYGNHLOLP-UYJMCMLGSA-N |

SMILES |

CC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of a Master Regulator: An In-depth Technical Guide to the Structure and Catalytic Domain of ADAM17

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a pivotal type I transmembrane sheddase that plays a central role in a vast array of physiological and pathological processes.[1][2][3] First identified as the enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form, its substrate repertoire has since expanded to over 80 membrane-anchored proteins.[3][4][5] These substrates include cytokines, cytokine receptors, growth factors, and adhesion molecules, implicating ADAM17 in the regulation of inflammation, immunity, cancer progression, and neurodegenerative diseases.[1][5] Its dysregulated activity is a hallmark of numerous diseases, making it a prime therapeutic target.[6][7] This technical guide provides a comprehensive overview of the ADAM17 structure, the discovery and function of its catalytic domain, key experimental methodologies, and its role in critical signaling pathways.

The Multi-Domain Architecture of ADAM17

ADAM17 is an 824-amino acid polypeptide with a modular, multi-domain structure, a characteristic feature of the ADAM family of proteases.[1][2] Each domain contributes to the enzyme's maturation, localization, regulation, and catalytic function. The inactive pre-pro-form has a molecular weight of approximately 134 kDa, which is processed to a mature, active form of about 98 kDa.[8]

Domain Organization

The domains are arranged sequentially from the N-terminus to the C-terminus. The majority of the protein constitutes the extracellular region (ectodomain), followed by a single-pass transmembrane helix and a C-terminal cytoplasmic tail.[1][2][8]

| Domain | Approximate Amino Acid Residues | Core Function |

| Signal Sequence | 1-17 | Directs the nascent polypeptide to the endoplasmic reticulum (ER).[1][3] |

| Prodomain (PD) | 18-214 | Acts as an intramolecular chaperone and inhibitor of the catalytic domain.[1][3][8] |

| Metalloprotease/Catalytic Domain (MD) | 215-473 | Contains the active site responsible for substrate cleavage.[1][3] |

| Disintegrin Domain (DD) | 474-572 | Implicated in cell adhesion and interaction with integrins.[1][2][8] |

| Cysteine-Rich Domain (CRD) | 573-671 | Contains an EGF-like motif and contributes to substrate recognition.[2][8] |

| Transmembrane Domain (TMD) | 672-694 | Anchors the protein in the cell membrane.[1][8] |

| Cytoplasmic Domain (CD) | 695-824 | Involved in intracellular signaling and regulation of sheddase activity.[1][8] |

The Catalytic Domain: The Engine of ADAM17

The catalytic activity of ADAM17 resides within its metalloprotease domain. This domain was a primary focus of early research, leading to the identification of ADAM17 as a key sheddase.

Discovery and Activation

ADAM17 was discovered concurrently by two research groups in 1997 who identified it as the enzyme that converts the 26 kDa membrane-bound pro-TNF-α into its soluble 17 kDa form.[3] This discovery provided the first clear physiological function for a catalytically active ADAM protein.[3]

The activation of ADAM17 is a tightly regulated, multi-step process. In its immature state, the enzyme is kept inactive by its N-terminal prodomain.[1][9] This inhibition is mediated by a "cysteine switch" mechanism, where a conserved cysteine residue in the prodomain coordinates the zinc ion within the catalytic site, blocking its activity.[9][10] For the enzyme to become active, the prodomain must be proteolytically removed. This cleavage is performed by furin-like pro-protein convertases in the trans-Golgi network, which recognize a specific RVKR sequence at the junction of the prodomain and catalytic domain.[1][3][10] This event "unmasks" the active site, rendering the enzyme catalytically competent as it is transported to the cell surface.[11]

Caption: ADAM17 Maturation and Activation Workflow.

Structural Features

The crystal structure of the ADAM17 catalytic domain (PDB ID: 1BKC) reveals a characteristic metzincin metalloprotease fold.[1] This structure is generally globular, comprising five α-helices and five distorted β-strands that form the scaffold for its proteolytic activity.[1]

A deep active-site cleft separates the domain into two subdomains.[9] At the base of this cleft lies the catalytic zinc ion (Zn²⁺), which is essential for catalysis. The zinc ion is coordinated by three histidine residues within the conserved HEXXHXXGXXH zinc-binding motif, a hallmark of this class of enzymes.[3][8] A glutamic acid residue downstream of this motif acts as the general base for catalysis, activating a water molecule to attack the scissile peptide bond of the substrate.[12]

Experimental Protocols for Elucidating Structure and Function

The characterization of ADAM17's catalytic domain has been accomplished through a combination of structural biology, molecular biology, and biochemical techniques.

X-ray Crystallography of the Catalytic Domain

Objective: To determine the three-dimensional structure of the ADAM17 catalytic domain at atomic resolution.

Methodology:

-

Protein Expression and Purification: The gene fragment encoding the human ADAM17 catalytic domain (e.g., residues 215-473) is cloned into an expression vector (e.g., pET vector) and transformed into a suitable host, typically E. coli. The protein is overexpressed, often as a fusion protein with a tag (e.g., His-tag) to facilitate purification. Cells are lysed, and the soluble protein is purified using a series of chromatography steps, such as immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography.

-

Crystallization: The purified, concentrated protein is subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion. A wide range of buffer conditions (pH, salt concentration, precipitants) are tested to find conditions that promote the formation of well-ordered crystals.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The resulting diffraction pattern is recorded. The phases of the diffraction data are determined (e.g., by molecular replacement using a homologous structure), and an electron density map is calculated. An atomic model is then built into the electron density map and refined to yield the final structure.

Site-Directed Mutagenesis

Objective: To identify key functional residues within the catalytic domain and prodomain.

Methodology:

-

Mutant Generation: A plasmid containing the full-length or domain-specific ADAM17 cDNA is used as a template. Primers containing the desired nucleotide change are used in a polymerase chain reaction (PCR) to generate the mutated plasmid. For example, to confirm the role of the catalytic glutamate, it can be mutated to an alanine (B10760859) (e.g., E406A).[13] Similarly, the cysteine in the prodomain's "cysteine switch" can be mutated to probe its inhibitory role.[3]

-

Expression and Functional Assay: The mutated plasmid is transfected into a suitable mammalian cell line (e.g., HEK293 or ADAM17-deficient cells). The expression of the mutant protein is confirmed by Western blot. The catalytic activity is then assessed using a shedding assay.

-

Shedding Assay: Cells expressing wild-type or mutant ADAM17 are co-transfected with a vector expressing a known ADAM17 substrate (e.g., alkaline phosphatase-tagged TGF-α). The sheddase activity is often stimulated using phorbol (B1677699) 12-myristate 13-acetate (PMA). The amount of shed substrate in the cell culture supernatant is quantified (e.g., by measuring alkaline phosphatase activity) and compared between wild-type and mutant forms. A significant reduction in shedding for a mutant indicates the functional importance of the mutated residue.

Caption: Experimental Workflow for Site-Directed Mutagenesis.

Enzyme Kinetics with Fluorogenic Substrates

Objective: To determine the kinetic parameters (Kₘ, k꜀ₐₜ) of ADAM17 activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant ADAM17 catalytic domain is purified as described above. A synthetic peptide substrate is used, which mimics the cleavage site of a natural substrate (e.g., pro-TNF-α). The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

Kinetic Assay: The assay is performed in a microplate reader. A fixed concentration of the enzyme is added to wells containing varying concentrations of the fluorogenic substrate in an appropriate reaction buffer.

-

Data Acquisition and Analysis: Upon cleavage of the peptide by ADAM17, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The initial reaction velocity (V₀) is measured for each substrate concentration by monitoring the rate of fluorescence increase over time. The data (V₀ vs. substrate concentration) are then fit to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values. The turnover number (k꜀ₐₜ) can be calculated from Vₘₐₓ if the active enzyme concentration is known.

Quantitative Data Summary

The following tables summarize key quantitative data related to ADAM17 structure and inhibition.

Table 1: Crystallographic Data for ADAM17 Catalytic Domain

| PDB ID | Inhibitor Bound | Resolution (Å) | Reference |

| 1BKC | Hydroxamic acid-based inhibitor | 2.0 | Maskos et al., 1998[1] |

| 8SNM | Prodomain | 3.2 (Cryo-EM) | Zhao et al., 2024[14] |

Table 2: IC₅₀ Values for Selected ADAM17 Inhibitors

| Inhibitor | Target | Assay Type | IC₅₀ Value | Reference |

| Marimastat | Broad-spectrum metalloproteinase inhibitor | TNF-α cleavage (THP-1 cells) | ~10 µM (as control) | Gilmore et al., 2013[15] |

| Compound 17 | Exosite-binding selective inhibitor | TNF-α cleavage (THP-1 cells) | ~100 µM | Gilmore et al., 2013[15] |

| Compound 19 | Exosite-binding selective inhibitor | TNF-α cleavage (THP-1 cells) | ~28 µM | Gilmore et al., 2013[15] |

ADAM17 in Core Signaling Pathways

ADAM17's sheddase activity is a critical node in several major signaling networks. By releasing ectodomains, it can initiate signaling (e.g., releasing a ligand), terminate signaling (e.g., cleaving a receptor), or generate soluble decoy receptors.[8]

TNF-α and IL-6 Receptor Signaling

ADAM17 is the principal sheddase for TNF-α and the Interleukin-6 Receptor (IL-6R).[1][16] Cleavage of membrane-bound TNF-α releases the soluble cytokine, which then binds to TNF receptors on target cells, activating pro-inflammatory pathways like NF-κB and MAPK.[1][5] Similarly, shedding of IL-6R generates a soluble form (sIL-6R). The complex of IL-6 and sIL-6R can then stimulate cells that only express the gp130 co-receptor but not the membrane-bound IL-6R, a process known as IL-6 trans-signaling, which is strongly pro-inflammatory.[9][16]

Caption: ADAM17-mediated TNF-α and IL-6 trans-signaling.

EGFR Ligand Shedding and Transactivation

ADAM17 is a key mediator of Epidermal Growth Factor Receptor (EGFR) signaling.[16] It cleaves and releases multiple EGFR ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[17] The soluble ligands can then bind to and activate EGFR on the same cell (autocrine) or neighboring cells (paracrine), triggering downstream pro-proliferative and survival pathways, including the RAS/RAF/MEK/ERK cascade.[17][18] This process, known as EGFR transactivation, is crucial in both normal physiology and in driving cancer progression.[16][19]

Conclusion

ADAM17 is a multi-domain sheddase whose biological significance is anchored in the structure and function of its catalytic domain. The discovery of this domain as the TNF-α converting enzyme was a landmark finding, paving the way for our understanding of ectodomain shedding as a fundamental regulatory mechanism. Through the application of X-ray crystallography, mutagenesis, and sophisticated biochemical assays, the scientific community has detailed the atomic architecture of the catalytic site, its mechanism of activation via prodomain removal, and its interaction with substrates and inhibitors. This deep structural and functional knowledge has illuminated ADAM17's central role in orchestrating complex signaling networks and continues to guide the development of novel therapeutics aimed at modulating its activity in a range of human diseases.

References

- 1. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADAM17 - Wikipedia [en.wikipedia.org]

- 3. ADAM-17: The Enzyme That Does It All - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]

- 6. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution [mdpi.com]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. rcsb.org [rcsb.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Pathways: Receptor Ectodomain Shedding in Treatment, Resistance, and Monitoring of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Core Mechanism of ADAM17 in Ectodomain Shedding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane zinc-dependent metalloprotease that plays a pivotal role in a process called ectodomain shedding. This process involves the cleavage and release of the extracellular domains of a wide array of membrane-anchored proteins, including cytokines, growth factors, receptors, and adhesion molecules. The shedding event profoundly impacts cellular signaling, regulating processes such as inflammation, cell proliferation, migration, and tissue regeneration. Dysregulation of ADAM17 activity is implicated in numerous pathologies, including cancer, inflammatory diseases, and cardiovascular conditions, making it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanism of ADAM17 action, detailing its molecular machinery, regulatory pathways, and the experimental methodologies used to investigate its function.

The Molecular Machinery of ADAM17-Mediated Ectodomain Shedding

ADAM17 is a multi-domain protein, and its structure is intrinsically linked to its function. The key domains include an N-terminal pro-domain that maintains latency, a catalytic metalloprotease domain responsible for substrate cleavage, a disintegrin domain involved in cell-cell and cell-matrix interactions, a cysteine-rich domain, a transmembrane domain that anchors the protein to the cell membrane, and a cytoplasmic tail that is a hub for regulatory signaling.

The catalytic activity of ADAM17 resides within its metalloprotease domain, which contains a consensus zinc-binding motif (HEXGHXXGXXHD). The shedding process is initiated by the recognition and binding of a specific substrate. While a strict consensus cleavage sequence is not apparent across all substrates, studies using peptide libraries and analysis of known cleavage sites have revealed preferences for certain amino acids at specific positions relative to the scissile bond. For instance, ADAM17 often cleaves substrates with smaller aliphatic residues at the P1' position.

Regulatory Mechanisms Governing ADAM17 Activity

The activity of ADAM17 is tightly regulated at multiple levels to ensure precise control over ectodomain shedding. This regulation occurs through post-translational modifications, subcellular localization, and interaction with regulatory proteins.

Activation and Maturation

ADAM17 is synthesized as an inactive zymogen. Its activation requires the proteolytic removal of the N-terminal pro-domain by furin-like proprotein convertases in the trans-Golgi network. This unmasks the catalytic site, rendering the enzyme active.

The Crucial Role of iRhom2

The inactive rhomboid protein 2 (iRhom2) is an essential cofactor for ADAM17. iRhom2 plays a critical role in the trafficking of ADAM17 from the endoplasmic reticulum to the Golgi apparatus for maturation and subsequent transport to the cell surface.[1][2] Beyond its role in trafficking, iRhom2 is also involved in the stimulus-dependent activation of ADAM17 and may influence substrate selectivity.[3]

Signaling Pathways Modulating ADAM17 Activity

A variety of extracellular stimuli can trigger rapid and transient activation of ADAM17, leading to bursts of ectodomain shedding. Key signaling pathways that converge on ADAM17 include:

-

G-Protein Coupled Receptor (GPCR) Signaling: Activation of certain GPCRs can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through ADAM17-mediated shedding of EGFR ligands.[4] This process often involves the activation of Protein Kinase C (PKC).

-

Protein Kinase C (PKC) Activation: Phorbol esters, potent activators of PKC, are widely used experimental tools to induce ADAM17-mediated shedding. PKC isoforms, such as PKCα and PKCδ, can regulate ADAM17 activity through distinct pathways, including direct phosphorylation of the ADAM17 cytoplasmic tail or through downstream effectors like MAP kinases.[5][6]

-

MAP Kinase Pathways: The mitogen-activated protein (MAP) kinase pathways, including ERK and p38, have been shown to be involved in the regulation of ADAM17 activity, often through phosphorylation of its cytoplasmic domain.[7]

The following diagram illustrates the key signaling pathways that lead to the activation of ADAM17.

References

- 1. iRHOM2-dependent regulation of ADAM17 in cutaneous disease and epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The iRhom homology domain is indispensable for ADAM17-mediated TNFα and EGF receptor ligand release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Role of iRhom2 in Metabolic and Cardiovascular-Related Disorders [frontiersin.org]

- 4. Distinct ADAM metalloproteinases regulate G protein-coupled receptor-induced cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKCα and PKCδ regulate ADAM17-mediated ectodomain shedding of heparin binding-EGF through separate pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C (PKC) increases TACE/ADAM17 enzyme activity in porcine ovarian somatic cells, which is essential for granulosa cell luteinization and oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADAM-Mediated Signalling Pathways in Gastrointestinal Cancer Formation [mdpi.com]

The Gatekeepers of the Cell Surface: An In-depth Technical Guide to ADAM17 Substrates and their Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes.[1][2][3] Its primary function is to cleave and release the extracellular domains of a multitude of membrane-tethered proteins, a process termed "ectodomain shedding." This proteolytic event is a critical post-translational modification that modulates cell-cell communication, signaling pathways, and inflammation.[4][5] The diverse repertoire of ADAM17 substrates underscores its significance in health and its implication in diseases such as cancer, inflammatory disorders, and neurodegenerative conditions.[2][6][7] This in-depth technical guide provides a comprehensive overview of ADAM17 substrates, their physiological functions, quantitative data on their cleavage, and detailed experimental protocols for their study.

ADAM17 Substrates and Their Physiological Roles

ADAM17 targets a wide range of transmembrane proteins, including cytokines, growth factors, receptors, and adhesion molecules. The shedding of these substrates can either activate or inactivate signaling pathways, leading to profound effects on cellular behavior.

Key Substrate Categories and their Functions:

-

Cytokines and their Receptors: ADAM17 is famously known for its role in processing the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α), converting it from its membrane-bound form to its soluble, active state.[3] It also cleaves and releases other cytokine receptors, such as the IL-6 receptor (IL-6R), which is crucial for both classic and trans-signaling pathways in inflammation.[6]

-

Epidermal Growth Factor Receptor (EGFR) Ligands: A major function of ADAM17 is the shedding of EGFR ligands, including Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF).[1] This release activates EGFR signaling, which is vital for developmental processes but is also frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.

-

Adhesion Molecules: ADAM17 regulates cell adhesion and migration by cleaving molecules like L-selectin and Intercellular Adhesion Molecule-1 (ICAM-1). The shedding of L-selectin from the surface of leukocytes, for instance, is a critical step in their trafficking during an inflammatory response.

-

Notch Signaling Components: ADAM17 participates in the Notch signaling pathway by mediating the S2 cleavage of Notch receptors. This proteolytic event is a prerequisite for the subsequent intramembrane cleavage that releases the Notch intracellular domain (NICD), a key transcriptional regulator involved in cell fate decisions.[8]

-

Amyloid Precursor Protein (APP): In the context of Alzheimer's disease, ADAM17 can act as an α-secretase, cleaving APP within the amyloid-β (Aβ) domain. This non-amyloidogenic processing pathway is considered protective as it prevents the generation of the neurotoxic Aβ peptide.[9]

Quantitative Data on ADAM17 Substrate Cleavage

The efficiency and specificity of ADAM17-mediated cleavage are influenced by factors such as substrate sequence, post-translational modifications, and the cellular context. While comprehensive quantitative data for all substrates is not available, studies using fluorogenic peptides and proteomics have provided valuable insights into the kinetic parameters and cleavage site preferences of ADAM17.

Table 1: Kinetic Parameters of Fluorogenic Peptide Substrates for ADAM17

| Substrate | Sequence | kcat/KM (M⁻¹s⁻¹) | Reference |

| TACEtide (PEPDAB064) | Dabcyl-PRAAAHomopheTSPK(5FAM)-NH2 | 6.3 x 10⁴ | [6] |

| PEPDAB010 | Not specified | Not specified | [6] |

| Mca-PLAQAV-Dpa-RSSSR-NH2 | Mca-PLAQAV-Dpa-RSSSR-NH2 | >500 pmol/min/µg (Specific Activity) | [10] |

Table 2: Cleavage Site Preferences of ADAM17

| Position | Preferred Amino Acids | Notes | Reference |

| P1' | Valine, Leucine | The P1' position shows the most significant difference between ADAM10 and ADAM17 specificity. | [11][12] |

| P1 | Alanine | [12] | |

| P2' | Alanine | [12] | |

| P3 | Branched amino acids | [12] | |

| P5 | Proline | [12] |

Signaling Pathways Involving ADAM17

ADAM17 is a key node in numerous signaling cascades, acting as a switch that can initiate or terminate cellular signals.

EGFR Signaling Pathway

ADAM17-mediated shedding of EGFR ligands is a critical step in activating the EGFR pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration.

TNF-α Signaling Pathway

The conversion of membrane-bound pro-TNF-α to its soluble active form by ADAM17 is a key event in inflammation. Soluble TNF-α can then bind to its receptors (TNFR1 and TNFR2) on target cells, triggering signaling pathways such as NF-κB and MAPK, leading to the expression of pro-inflammatory genes.

Experimental Protocols

Studying ADAM17 and its substrates requires a combination of biochemical, cell-based, and proteomic approaches. Below are detailed methodologies for key experiments.

In Vitro Cleavage Assay Using a Fluorogenic Peptide Substrate

This assay measures the enzymatic activity of ADAM17 by monitoring the cleavage of a synthetic peptide containing a fluorophore and a quencher. Cleavage separates the two, resulting in an increase in fluorescence.

Protocol:

-

Reagent Preparation:

-

Assay Setup:

-

Dilute the ADAM17 stock solution in assay buffer to the desired working concentration (e.g., 1.25 ng/µl).[13]

-

In a 96-well black microplate, add 20 µL of the diluted ADAM17 to each well.

-

For inhibitor studies, add 5 µL of the test compound or vehicle control (e.g., 10% DMSO in assay buffer) to the respective wells.[13]

-

Incubate the plate at room temperature for 30 minutes.[14]

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of the fluorogenic substrate by diluting the stock to 20 µM in assay buffer.[10]

-

Initiate the reaction by adding 25 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm, taking readings every 5 minutes for 1-2 hours.[9]

-

-

Data Analysis:

-

Subtract the background fluorescence from a "no enzyme" control well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Shedding Assay

This assay quantifies the shedding of a specific ADAM17 substrate from the surface of cultured cells.

Protocol using HEK293 cells and PMA stimulation:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Transfect the cells with a plasmid encoding the ADAM17 substrate of interest (e.g., AP-tagged TGF-α) using a suitable transfection reagent.[15]

-

-

Stimulation and Sample Collection:

-

24 hours post-transfection, replace the culture medium with serum-free medium.

-

Stimulate the cells with 100 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 30 minutes to 1 hour to activate ADAM17.[16][17] For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., 10 µM TAPI-2) for 30 minutes before PMA stimulation.[18]

-

Collect the conditioned medium, which contains the shed ectodomain of the substrate.

-

Lyse the cells to obtain the cell lysate containing the full-length and C-terminal fragments of the substrate.

-

-

Analysis of Shedding:

-

Western Blotting: Separate the proteins in the conditioned medium and cell lysate by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the ectodomain of the substrate.[17] The amount of shed ectodomain in the medium is indicative of ADAM17 activity.

-

ELISA: Use a sandwich ELISA kit specific for the shed substrate to quantify its concentration in the conditioned medium.[19]

-

Mass Spectrometry-Based Proteomics for Sheddome Analysis

This powerful approach allows for the unbiased identification and quantification of proteins shed from the cell surface, providing a global view of the "sheddome."

References

- 1. Modification of proteolytic activity matrix analysis (PrAMA) to measure ADAM10 and ADAM17 sheddase activities in cell and tissue lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic study of modulation of ADAM-mediated ectodomain shedding by site-specific O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a Proteomic Workflow for the Identification of Heparan Sulphate Proteoglycan‐Binding Substrates of ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of novel substrates of a disintegrin and metalloprotease 17 by specific labeling of surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. amsbio.com [amsbio.com]

- 8. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biozyme-inc.com [biozyme-inc.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Functional Maturation of A Disintegrin and Metalloproteinase (ADAM) 9, 10, and 17 Requires Processing at a Newly Identified Proprotein Convertase (PC) Cleavage Site - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Disintegrin and Metalloprotease (ADAM) 10 and ADAM17 Are Major Sheddases of T Cell Immunoglobulin and Mucin Domain 3 (Tim-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Human TACE/ADAM17 ELISA Kit (EHADAM17) - Invitrogen [thermofisher.com]

ADAM17 Signaling Pathways in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the role of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), in the pathogenesis of autoimmune diseases. We will delve into the core signaling pathways orchestrated by ADAM17, present quantitative data from key studies, detail relevant experimental protocols, and visualize these complex interactions to support research and development efforts in this field.

Introduction to ADAM17

ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a critical role in a process called "ectodomain shedding".[1][2] This involves the proteolytic cleavage and release of the extracellular domains of a wide array of membrane-bound proteins, including cytokines, cytokine receptors, growth factors, and adhesion molecules.[1][3][4][5] With over 80 known substrates, ADAM17 acts as a master regulator of multiple signaling pathways that are fundamental to physiological processes such as inflammation, immunity, tissue remodeling, and development.[6][7][8][9]

Dysregulation of ADAM17's enzymatic activity is strongly implicated in the pathology of numerous inflammatory and autoimmune diseases.[1][5] By releasing potent signaling molecules, hyperactivated ADAM17 can initiate and amplify inflammatory cascades, contributing to the chronic inflammation and tissue damage characteristic of conditions like rheumatoid arthritis (RA), multiple sclerosis (MS), psoriasis, and inflammatory bowel disease (IBD).[1][5][6] This central role makes ADAM17 a compelling therapeutic target for a range of autoimmune disorders.[8][10]

Core ADAM17 Signaling Pathways in Autoimmunity

ADAM17's influence on autoimmunity is primarily exerted through the shedding of several key substrates that initiate pro-inflammatory signaling cascades.

TNF-α Signaling Pathway

ADAM17 was originally identified as the primary enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to release its soluble, biologically active form (sTNF-α).[3][5][11] This shedding event is a critical control point in inflammation. Soluble TNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on various immune and non-immune cells, triggering downstream signaling pathways (e.g., NF-κB, MAPKs) that drive the expression of inflammatory genes, leading to systemic inflammation.[12] Elevated levels of sTNF-α are a hallmark of many autoimmune diseases, and increased ADAM17 activity is directly correlated with this pathological feature.[1][5][6]

IL-6 Trans-Signaling Pathway

ADAM17 plays a pivotal role in the Interleukin-6 (IL-6) signaling pathway through a mechanism known as "trans-signaling".[6] ADAM17 cleaves the membrane-bound IL-6 receptor (mIL-6R), which is expressed on only a limited number of cell types like hepatocytes and some leukocytes.[6] This shedding releases a soluble IL-6R (sIL-6R). The sIL-6R can bind to IL-6, and this complex can then stimulate cells that do not express mIL-6R but do ubiquitously express the signal-transducing protein gp130.[6] This trans-signaling dramatically expands the range of cells responsive to IL-6, amplifying its pro-inflammatory effects through the JAK/STAT pathway.[6] This mechanism is strongly associated with the chronic inflammatory states seen in diseases like RA.[12]

EGFR Ligand Shedding Pathway

ADAM17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[1][5] The shedding of these ligands from the cell surface is necessary for their activation and subsequent binding to EGFR.[7] Activation of EGFR triggers downstream signaling cascades, most notably the ERK1/2 MAPK pathway.[1][6] In the context of autoimmunity, such as in Sjögren's syndrome, the ADAM17/AREG/EGFR/ERK pathway leads to an increased release of pro-inflammatory cytokines, exacerbating the inflammatory state.[1][6]

Notch Signaling Pathway

ADAM17 is also involved in the activation of the Notch signaling pathway, a critical pathway in cell fate decisions, proliferation, and immune regulation.[6][13] While the precise mechanisms are complex, ADAM17 can contribute to the proteolytic processing of Notch receptors. Hyperactivation of the ADAM17/Notch pathway has been observed in the skin and lungs of patients with Systemic Sclerosis (SSc), where it is linked to fibrosis and immune dysregulation.[13] Inhibition of this pathway has been shown to reduce the severity of the disease in murine models.[13]

Quantitative Data and Disease Association

The dysregulation of ADAM17 is a common theme across multiple autoimmune diseases. The following tables summarize key substrates and observed changes in ADAM17 levels.

Table 1: Key ADAM17 Substrates in Autoimmune Diseases

| Substrate | Disease Association | Consequence of Shedding | Reference |

| TNF-α | RA, MS, Psoriasis, IBD, SLE, SS | Release of pro-inflammatory cytokine, systemic inflammation. | [1][5][6][14] |

| IL-6 Receptor (IL-6R) | RA, SLE | Enables IL-6 trans-signaling, amplifying inflammatory response. | [3][6][12] |

| TNFR1 / TNFR2 | MS, RA | Release of soluble receptors that can modulate TNF-α signaling. | [3][11][15] |

| L-selectin | General Inflammation | Downregulates leukocyte adhesion and trafficking. | [3][12] |

| Amphiregulin (AREG) | Sjögren's Syndrome (SS) | Activates EGFR/ERK pathway, promoting cytokine release. | [1][6] |

| ICAM-1 | RA | Modulates cell-cell adhesion and immune cell interaction. | [3][16] |

| Notch Receptors | Systemic Sclerosis (SSc) | Contributes to Notch pathway activation, linked to fibrosis. | [6][13] |

Table 2: ADAM17 Expression and Activity in Autoimmune Diseases

| Disease | Finding | Sample Type | Reference |

| Rheumatoid Arthritis (RA) | Significantly higher ADAM17 levels vs. osteoarthritis (OA) and normal controls. | Serum, Synovial Fluid | [16][17] |

| Multiple Sclerosis (MS) | Increased ADAM17 expression in active lesions; associated with macrophages, microglia, and T-cells. | Brain Tissue | [14][15] |

| Multiple Sclerosis (MS) | Increased protein levels of ADAM17 compared to non-inflammatory controls. | Cerebrospinal Fluid | [15] |

| Systemic Sclerosis (SSc) | Overexpression of ADAM17 in response to reactive oxygen species. | Skin, Lung | [13] |

| Sjögren's Syndrome (SS) | ADAM17 activation drives inflammatory response in salivary glands. | Salivary Glands | [1][6] |

Table 3: Selected ADAM17 Inhibitors in Clinical Development

| Inhibitor | Target(s) | Status / Outcome in Autoimmune Disease Trials | Reference |

| Apratastat | ADAM17 | Phase II trials for RA stopped due to lack of efficacy and adverse events. | [6] |

| DPC 333 | ADAM17 | Use in RA treatment ceased due to inefficacy and toxicity (liver, muscle). | [6] |

| INCB7839 | ADAM10 / ADAM17 | Advanced to clinical trials; primarily used in oncology settings. | [6] |

Experimental Protocols and Methodologies

Accurate measurement of ADAM17 expression and activity is crucial for research. Below are detailed methodologies for key experiments.

General Workflow for Studying ADAM17 Shedding

The following workflow outlines the typical steps involved in investigating the shedding of an ADAM17 substrate in a cell-based model.

ADAM17 Activity Assay (Fluorogenic)

This protocol describes a common method to quantify the enzymatic activity of ADAM17 in cell lysates or with purified enzyme using a quenched fluorescent substrate.

Principle: A specific peptide substrate for ADAM17 is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active ADAM17, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.

Materials:

-

ADAM17 Fluorogenic Assay Kit (e.g., from Amsbio, Anaspec, Calbiochem).[18][19][20]

-

Cell Lysates or Purified Recombinant ADAM17.

-

Assay Buffer (provided in kit).

-

ADAM17 Inhibitor (e.g., TAPI-0, DPC-333) for control wells.[19]

-

Black 96-well microplate.

-

Fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 320/405 nm or 490/520 nm).[19]

Procedure:

-

Sample Preparation:

-

Assay Setup:

-

Prepare reactions in a 96-well plate according to the kit manufacturer's protocol.

-

Include the following wells:

-

Sample Wells: Cell lysate/purified enzyme + assay buffer + fluorogenic substrate.

-

Inhibitor Control: Cell lysate/purified enzyme + ADAM17 inhibitor + assay buffer + fluorogenic substrate.

-

Substrate Blank: Assay buffer + fluorogenic substrate (no enzyme).

-

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate.

-

Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure fluorescence intensity in kinetic mode for a set period (e.g., 5 to 60 minutes), taking readings every 1-2 minutes.[21]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Subtract the slope of the inhibitor control or blank from the sample slope to determine the specific ADAM17 activity.

-

Normalize activity to the amount of protein loaded per well (e.g., pmol/min/µg).

-

Measurement of ADAM17 Expression

A. Western Blotting:

This method is used to detect and quantify ADAM17 protein levels in cell lysates or tissue homogenates. It can distinguish between the inactive pro-form and the mature, active form of ADAM17.

Procedure:

-

Protein Extraction: Prepare cell or tissue lysates as described above. For analyzing membrane-bound mature ADAM17, enrichment of membrane proteins may be required.[22]

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADAM17 (e.g., rabbit anti-TACE).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

B. Immunohistochemistry (IHC):

IHC is used to visualize the location and distribution of ADAM17 protein within tissue sections.

Procedure:

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.[23]

-

Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the epitope (e.g., using citrate (B86180) buffer).[14][23]

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate tissue sections with a primary antibody against ADAM17.

-

Detection System: Use a polymer-based detection system with an HRP-conjugated secondary antibody and a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining & Mounting: Counterstain with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount the slides.

-

Analysis: Examine slides under a microscope. Expression can be semi-quantitatively assessed using methods like the H-score, which considers both the staining intensity and the percentage of positive cells.[24]

Conclusion and Therapeutic Outlook

ADAM17 is a central hub in the signaling networks that drive inflammation and autoimmunity.[25][26] Its ability to release key mediators like TNF-α and enable IL-6 trans-signaling places it at a critical nexus in the pathogenesis of numerous debilitating diseases. The consistent observation of elevated ADAM17 activity in autoimmune conditions underscores its potential as a high-value therapeutic target.[1][5]

However, the development of ADAM17 inhibitors has been challenging. Early-generation inhibitors lacked specificity and exhibited significant off-target effects, leading to toxicity and failure in clinical trials.[6] The broad substrate repertoire of ADAM17 means that complete inhibition may interfere with essential physiological processes, such as tissue repair.

Future strategies are focused on developing more selective inhibitors, including monoclonal antibodies that target specific domains of the enzyme or allosteric modulators.[27] A deeper understanding of the cell-specific regulation of ADAM17 and its interaction with regulatory proteins like iRhoms may unveil novel approaches to selectively target pathological ADAM17 activity while preserving its homeostatic functions. Continued research into the complex biology of ADAM17 is essential for translating its therapeutic potential into safe and effective treatments for patients with autoimmune diseases.

References

- 1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension [frontiersin.org]

- 3. ADAM17 at the interface between inflammation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]

- 11. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting ADAM-17/notch signaling abrogates the development of systemic sclerosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Upregulation of ADAM-17 expression in active lesions in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADAM-17 is expressed on rheumatoid arthritis fibroblast-like synoviocytes and regulates proinflammatory mediator expression and monocyte adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Disintegrin and Metalloprotease-17 (ADAM-17) Is Expressed In Rheumatoid Arthritis and Mediates Monocyte Migration - ACR Meeting Abstracts [acrabstracts.org]

- 18. ADAM17 Activity Assay [bio-protocol.org]

- 19. academic.oup.com [academic.oup.com]

- 20. amsbio.com [amsbio.com]

- 21. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease 17) and Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and Sickness Behavior Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ADAM17 in Cancer Progression and Metastasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in the progression and metastasis of numerous cancers.[1][2] Its enzymatic activity releases the ectodomains of a vast array of cell surface proteins, including growth factors, cytokines, and their receptors, thereby activating critical signaling pathways that drive tumor growth, invasion, and dissemination.[3][4] This technical guide provides a comprehensive overview of the function of ADAM17 in oncology, with a focus on its molecular mechanisms, key substrates, and involvement in critical signaling cascades. We present quantitative data on ADAM17 expression in various cancers, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to facilitate further research and therapeutic development.

The Core Function of ADAM17: A Molecular "Scissor" in Cancer

ADAM17 is a zinc-dependent metalloproteinase that functions as a "molecular scissor," cleaving and releasing the extracellular domains of its substrates from the cell surface.[5][6] This process, known as ectodomain shedding, is a critical post-translational modification that can have profound effects on cell signaling.[5] The sheddase activity of ADAM17 can lead to:

-

Activation of Ligands: Many growth factors, such as the Epidermal Growth Factor Receptor (EGFR) ligands Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG), are synthesized as transmembrane precursors.[7][8] ADAM17-mediated cleavage releases the soluble, active forms of these ligands, which can then bind to and activate their cognate receptors on cancer cells and stromal cells in a paracrine or autocrine manner.[5][9]

-

Modulation of Receptor Activity: ADAM17 can also cleave the extracellular domains of receptors, such as the IL-6 receptor (IL-6R) and Notch, which can either activate or inhibit downstream signaling.[1][2][8]

-

Alteration of Cell Adhesion: By cleaving cell adhesion molecules, ADAM17 can influence cell-cell and cell-matrix interactions, promoting cell migration and invasion.[3][10]

The dysregulation of ADAM17 activity, often through overexpression in tumor cells, is a common feature in many malignancies and is frequently associated with poor prognosis.[11][12]

Quantitative Data on ADAM17 Expression in Cancer

The overexpression of ADAM17 is a hallmark of numerous human cancers. The following tables summarize quantitative data on ADAM17 expression levels in various tumor types.

| Cancer Type | Method | Finding | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Immunohistochemistry (IHC) | High ADAM17 expression was observed in 17.6% (19/108) of NSCLC patients and was significantly associated with poorer progression-free and overall survival. | [13][14] |

| IHC | All analyzed NSCLC samples (n=38) showed positive staining for ADAM17, while normal lung tissues (n=8) were virtually negative. | [15] | |

| qRT-PCR & IHC | ADAM17 mRNA and protein expression were significantly higher in NSCLC tissues compared to non-cancerous tissues. | [11][16] | |

| Breast Cancer | Western Blot | The proportion of the active form of ADAM17 progressively increased from normal breast tissue to primary breast cancer to lymph node metastases. | [17] |

| qRT-PCR | ADAM17 mRNA expression was significantly up-regulated in breast cancer compared with normal breast tissue. | [17] | |

| Ovarian Cancer | Gene Expression Analysis | ADAM17 gene expression is significantly enhanced in both early and advanced ovarian cancer compared with normal ovaries. | [12] |

| Gastric Cancer | IHC | High ADAM17 expression is associated with poor prognosis. | [12] |

| Colorectal Cancer | IHC | ADAM17 protein is overexpressed in primary and metastatic tumors compared with normal colonic mucosa. | [12] |

| Hepatocellular Carcinoma | IHC | High ADAM17 expression is related to tumor invasiveness and adverse prognosis. | [12] |

| Clear-Cell Renal Carcinoma | IHC | High ADAM17 expression is related to adverse prognosis. | [12] |

| Glioblastoma | IHC | High ADAM17 expression is related to adverse prognosis. | [12] |

Key Signaling Pathways Modulated by ADAM17

ADAM17 is a central node in several signaling pathways that are critical for cancer progression and metastasis.

EGFR Signaling Pathway

The activation of the Epidermal Growth Factor Receptor (EGFR) pathway is a major mechanism by which ADAM17 promotes tumorigenesis.[4][5]

ADAM17 cleaves membrane-bound EGFR ligands like TGF-α and amphiregulin, releasing their soluble forms.[7][8] These soluble ligands then bind to and activate EGFR, triggering downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4][5] This leads to increased cell proliferation, survival, and invasion.[5]

Notch Signaling Pathway

ADAM17 also plays a crucial role in the activation of the Notch signaling pathway, which is involved in cell fate decisions, stem cell maintenance, and tumorigenesis.[2][18]

Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages.[18] ADAM17 performs the initial S2 cleavage, generating the Notch extracellular truncation (NEXT).[18] This is followed by an intramembrane S3 cleavage by the γ-secretase complex, which releases the Notch intracellular domain (NICD).[18] NICD then translocates to the nucleus to activate the transcription of target genes, such as HES1, promoting tumorigenicity.[18]

Epithelial-Mesenchymal Transition (EMT)

ADAM17 is a key driver of EMT, a process by which epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and metastasize.[2][13][15]

ADAM17 promotes EMT by activating signaling pathways such as TGF-β/Smad and Notch.[13][19] This leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin, as well as EMT-inducing transcription factors like Snail.[13][19]

Experimental Protocols

ADAM17 Activity Assay (Fluorogenic)

This protocol describes a method to measure the enzymatic activity of ADAM17 using a fluorogenic substrate.

Materials:

-

ADAM17 Fluorogenic Assay Kit (e.g., BPS Bioscience, #78000; AnaSpec, AS-72085)[1][20][21]

-

Recombinant ADAM17 enzyme

-

ADAM17 fluorogenic substrate (internally quenched)

-

Assay buffer

-

96-well black microplate

-

Fluorimeter capable of excitation at ~358 nm and emission at ~455 nm (or as specified by the kit)[1]

Procedure:

-

Prepare Master Mixture: Prepare a master mixture of assay buffer and fluorogenic substrate according to the kit manufacturer's instructions.

-

Dispense Master Mixture: Add the master mixture to the wells of the 96-well plate designated for the positive control, test inhibitor, and blank.

-

Prepare Enzyme: Thaw the recombinant ADAM17 enzyme on ice. Dilute the enzyme to the recommended concentration in assay buffer. Keep the diluted enzyme on ice.

-

Add Enzyme: Add the diluted ADAM17 enzyme to the positive control and test inhibitor wells. Add assay buffer without the enzyme to the blank wells.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30 minutes to 1 hour).

-

Read Fluorescence: Measure the fluorescence intensity using a fluorimeter at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the fluorescence of the blank from all other readings. The fluorescence intensity is directly proportional to the ADAM17 activity. For inhibitor screening, calculate the percentage of inhibition relative to the positive control.

Matrigel Invasion Assay

This assay measures the invasive potential of cancer cells in vitro, which can be modulated by ADAM17 activity.

Materials:

-

Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., 10% FBS)

-

Cancer cells of interest (e.g., with ADAM17 knockdown or overexpression)

-

Cotton swabs

-

Fixation solution (e.g., 70% ethanol)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

Coat Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (e.g., 1:3 dilution).[4][9] Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for solidification.[4][9]

-

Prepare Cells: Harvest cancer cells and resuspend them in serum-free medium.

-

Seed Cells: Seed the cancer cells into the Matrigel-coated upper chamber of the Transwell inserts.

-

Add Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Remove Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.

-

Fix and Stain Invading Cells: Fix the invading cells on the lower surface of the membrane with a fixation solution. Stain the fixed cells with a staining solution.

-

Quantification: Count the number of stained, invaded cells in several fields of view under a microscope. The number of invaded cells is a measure of their invasive potential.

In Vivo Mouse Model of Metastasis

This protocol provides a general framework for studying the role of ADAM17 in metastasis using a mouse model.

Procedure:

-

Cell Line Preparation: Use cancer cell lines with stable modulation of ADAM17 expression (e.g., shRNA-mediated knockdown or CRISPR/Cas9 knockout).

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for human cancer cell lines or syngeneic models for mouse cancer cell lines.

-

Tumor Cell Injection: Inject the prepared cancer cells into the mice. The injection route will determine the type of metastasis model:

-

Treatment (Optional): If testing an ADAM17 inhibitor, administer the compound to a cohort of mice according to a predetermined schedule.

-

Monitoring: Monitor the mice for primary tumor growth (for orthotopic models) and signs of metastasis (e.g., weight loss, labored breathing).

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumor (if applicable) and organs of interest (e.g., lungs, liver).

-

Metastasis Quantification: Quantify the metastatic burden by:

-

Counting the number of visible metastatic nodules on the organ surface.

-

Histological analysis (H&E staining) of tissue sections to identify and count micrometastases.

-

Immunohistochemistry for markers of the cancer cells.

-

Experimental and Therapeutic Workflows

The study of ADAM17 and the development of inhibitors often follow a structured workflow.

Conclusion and Future Directions

ADAM17 is a critical driver of cancer progression and metastasis, making it an attractive therapeutic target. Its multifaceted role in cleaving a wide range of substrates highlights its central position in tumor biology. The development of specific and potent ADAM17 inhibitors holds promise for novel anti-cancer therapies. Future research should focus on further elucidating the complex substrate repertoire of ADAM17 in different cancer contexts, understanding the mechanisms of resistance to ADAM17 inhibition, and identifying predictive biomarkers to guide the clinical application of ADAM17-targeted therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to support these ongoing efforts to translate our understanding of ADAM17 biology into effective treatments for cancer patients.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. ADAM17 Activity Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. ADAM17 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. snapcyte.com [snapcyte.com]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADAM17 is overexpressed in non-small cell lung cancer and its expression correlates with poor patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the association of ADAM17 expression with survival in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ADAM17 is overexpressed in non-small cell lung cancer and its expression correlates with poor patient survival | springermedizin.de [springermedizin.de]

- 17. ADAM-17 expression in breast cancer correlates with variables of tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression of ADAM17 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. amsbio.com [amsbio.com]

- 22. rupress.org [rupress.org]

- 23. researchgate.net [researchgate.net]

The Role of ADAM17 in Inflammatory Response Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), is a pivotal cell-surface sheddase that plays a critical role in orchestrating the inflammatory response. By cleaving and releasing a vast array of membrane-tethered substrates—including cytokines, cytokine receptors, and growth factor ligands—ADAM17 acts as a molecular switch that can initiate and amplify inflammatory signaling cascades. Its dysregulation is implicated in a wide range of chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis, making it a high-priority target for therapeutic intervention. This guide provides an in-depth overview of ADAM17's function, key signaling pathways, quantitative data on its activity and inhibition, and detailed experimental protocols for its study.

Core Function: The Molecular Scissors of Inflammation

ADAM17 is a zinc-dependent metalloproteinase responsible for the ectodomain shedding of over 80 known substrates.[1] This proteolytic event transforms membrane-anchored precursors into soluble, biologically active molecules that can act in a paracrine or endocrine fashion. The most critical substrates in the context of inflammation are Tumor Necrosis Factor-α (TNF-α) and the Interleukin-6 Receptor (IL-6R).[2]

-

TNF-α Shedding: ADAM17 was first identified as the primary enzyme that cleaves the 26-kDa transmembrane precursor of TNF-α to release the soluble 17-kDa cytokine.[2] Soluble TNF-α is a potent pro-inflammatory mediator that drives inflammatory processes in numerous diseases.[1][3]

-

IL-6R Shedding and Trans-Signaling: ADAM17 cleaves the membrane-bound IL-6 receptor (IL-6R), generating a soluble form (sIL-6R). This sIL-6R can bind to IL-6 and this complex can then stimulate cells that only express the gp130 signal-transducing subunit, a phenomenon known as IL-6 trans-signaling.[4] This pathway is predominantly pro-inflammatory, whereas classic signaling through the membrane-bound IL-6R is often associated with regenerative or protective functions.[5]

-

EGFR Ligand Shedding: ADAM17 also releases ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α).[6] This can contribute to inflammatory responses and is a key mechanism in inflammation-associated cancers.[4][7][8]

The maturation and activation of ADAM17 are tightly regulated processes, involving transport from the endoplasmic reticulum to the Golgi by iRhom proteins, proteolytic cleavage of its inhibitory pro-domain by furin, and subsequent activation at the cell surface by stimuli such as phorbol (B1677699) esters and signaling pathways like MAPK and PKC.[9][10][11]

Signaling Pathways

ADAM17 Maturation and Activation

ADAM17 is synthesized as an inactive zymogen (pro-ADAM17). Its journey to becoming an active sheddase is a multi-step process, critically regulated by the inactive rhomboid proteins (iRhoms).

ADAM17-Mediated TNF-α Shedding

Once active at the cell surface, ADAM17 rapidly cleaves transmembrane TNF-α (tmTNF-α) to release soluble TNF-α (sTNF-α), a key initiator of the inflammatory cascade.

ADAM17 and IL-6 Trans-Signaling

ADAM17-mediated shedding of the IL-6R enables the pro-inflammatory IL-6 trans-signaling pathway, which can activate a broad range of cells that do not express the membrane-bound IL-6R.

Data Presentation: Quantitative Analysis

Quantitative data is essential for understanding the potency of ADAM17 inhibitors and the kinetic behavior of the enzyme.

Table 1: Inhibitory Potency (IC₅₀) of Select ADAM17 Inhibitors

| Inhibitor | Type | IC₅₀ (ADAM17) | Target Cell/System | Reference |

| INCB3619 | Small Molecule | 14 nM | Enzyme Assay | [12] |

| TAPI-1 | Broad-spectrum hydroxamate | 8.09 µM | Cell-based (cytokine shedding) | [13] |

| FLF-15 | Small Molecule | 10.43 nM | Enzyme Assay | [14] |

| MEDI3622 | Monoclonal Antibody | 39 pM | Enzyme Assay | [13] |

| Pratastat | Small Molecule | 3.5 µM | Cell-based (NSCLC cells) | [15] |

| ZLDI-8 | Small Molecule | 1.8 µM | Cell-based (NSCLC cells) | [15] |

Table 2: Kinetic Parameters of ADAM17

| Substrate | Kₘ (µM) | Vₘₐₓ (RFU/s) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Experimental System | Reference |

| Fluorogenic Peptide | 3.65 ± 0.6 | 1.77 ± 0.09 | 0.173 | 4.74 x 10⁴ | HEK Cell Lysate | [5][16] |

| TNFα Peptide (non-glyc.) | 12 ± 3 | - | 0.25 ± 0.03 | 2.1 x 10⁴ | Recombinant ADAM17 ECD | [17] |

| TNFα Peptide (glyc.) | 7.6 ± 1.3 | - | 0.08 ± 0.01 | 1.05 x 10⁴ | Recombinant ADAM17 ECD | [17] |

Table 3: Effects of ADAM17 Depletion/Inhibition on Substrate Shedding

| Substrate | Model System | Effect | Magnitude of Change | Reference |

| TNF-α | Myeloid-specific ADAM17 KO mice (LPS challenge) | Reduced circulating TNF-α | ~50% reduction vs. WT | [18] |

| TGF-α | ADAM17⁻/⁻ mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding | 89% reduction vs. WT | [6] |

| Amphiregulin | ADAM17⁻/⁻ mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding | 65.8% reduction vs. WT | [6] |

| HB-EGF | ADAM17⁻/⁻ mouse embryonic fibroblasts (PMA stimulated) | Reduced shedding | 58.1% reduction vs. WT | [6] |

| IL-6R | Ba/F3-gp130-hIL-6R cells (PMA stimulated) | Increased soluble IL-6R | 2.9 ± 0.4-fold increase | [19] |

Experimental Protocols

Detailed and reproducible protocols are crucial for studying ADAM17 function.

Protocol: Fluorogenic ADAM17 Activity Assay

This protocol measures the enzymatic activity of ADAM17 using a quenched fluorogenic peptide substrate.

Workflow Diagram:

Materials:

-

Recombinant Human TACE/ADAM17 (e.g., R&D Systems, #930-ADB)

-

Fluorogenic Peptide Substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂, R&D Systems, #ES003)

-

Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0 (Note: High salt concentrations can inhibit activity)[20]

-

Test inhibitors (dissolved in DMSO)

-

Black 96-well microplate

-

Fluorescent plate reader

Procedure:

-

Reagent Preparation:

-

Dilute recombinant ADAM17 to a working concentration of 0.2 ng/µL in Assay Buffer.

-

Dilute the fluorogenic substrate to a working concentration of 20 µM in Assay Buffer.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.[21]

-

-

Assay Reaction:

-

Add 50 µL of the diluted ADAM17 solution to each well of the black 96-well plate.

-

Add 10 µL of diluted inhibitor or vehicle (Assay Buffer with DMSO) to the appropriate wells.

-

Pre-incubate for 10-15 minutes at 37°C if desired.

-

Initiate the reaction by adding 40 µL of the diluted substrate solution to each well. The final volume should be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.

-

Read the plate in kinetic mode, with an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.[20] Take readings every 60 seconds for 5 to 30 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

-

Subtract the slope of the "no enzyme" control from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot percent inhibition versus inhibitor concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀ value.[22]

-

Protocol: Western Blot for ADAM17 Detection

This protocol is for detecting the pro (~100-120 kDa) and mature (~80-90 kDa) forms of ADAM17 in cell lysates.[1][23]

Materials:

-

Cell Lysis Buffer: RIPA buffer or PBS with 1% Triton X-100, supplemented with protease inhibitors (e.g., 5 mM 1,10-phenanthroline).[24]

-

Primary Antibody: Rabbit or mouse anti-ADAM17 antibody (targeting the C-terminus is common).[25]

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate.

Procedure:

-

Sample Preparation:

-

Lyse cells on ice for 30 minutes in Lysis Buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein per lane on an 8% SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ADAM17 antibody (diluted according to manufacturer's instructions) overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Image the blot using a digital imager or X-ray film. The pro-form will appear at a higher molecular weight than the mature, active form.

-

Protocol: ELISA for Soluble Substrates (e.g., sIL-6R)

This protocol outlines the quantitative measurement of a shed ADAM17 substrate in cell culture supernatants or biological fluids using a sandwich ELISA.

Materials:

-

ELISA Kit for the target of interest (e.g., Human sIL-6R DuoSet ELISA, R&D Systems).[26]

-

Cell culture supernatant or serum/plasma samples.

-

Plate washer and microplate reader (450 nm).

Procedure:

-

Plate Preparation:

-

Coat a 96-well microplate with the capture antibody overnight at room temperature.

-

Wash the plate 3 times with Wash Buffer.

-

Block the plate with Reagent Diluent for 1 hour.

-

-

Assay:

-

Wash the plate 3 times.

-

Add 100 µL of standards, controls, and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate 3 times.

-

Add 100 µL of the detection antibody to each well and incubate for 2 hours.

-

Wash the plate 3 times.

-

Add 100 µL of Streptavidin-HRP and incubate for 20 minutes in the dark.

-

Wash the plate 3 times.

-

Add 100 µL of Substrate Solution and incubate for 20 minutes in the dark.

-

-

Measurement and Analysis:

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Calculate the concentration of the soluble substrate in the samples by interpolating from the standard curve.

-

Conclusion and Future Directions

ADAM17 is a master regulator of inflammation, controlling the availability of potent signaling molecules like TNF-α and enabling the pro-inflammatory IL-6 trans-signaling pathway. Its central role has made it an attractive therapeutic target, but the development of inhibitors has been challenging due to the broad substrate profile and potential for off-target effects. Early broad-spectrum metalloproteinase inhibitors showed toxicity, highlighting the need for highly selective agents.[27]

Future research and drug development will likely focus on:

-

Selective Inhibition: Developing inhibitors, such as monoclonal antibodies or exosite-targeting small molecules, that specifically block the cleavage of pro-inflammatory substrates while sparing substrates essential for tissue homeostasis.[27]

-

Targeting Regulators: Indirectly modulating ADAM17 activity by targeting its regulatory partners, such as the iRhom proteins, which could offer tissue- or cell-type-specific inhibition.[10]

-

Biomarker Development: Using levels of shed substrates like sIL-6R or sTNFR1 as biomarkers to stratify patients for ADAM17-targeted therapies and to monitor treatment efficacy.

A deeper understanding of the complex biology of ADAM17, aided by the robust experimental approaches detailed in this guide, will be paramount to successfully harnessing its therapeutic potential in a wide range of inflammatory diseases.

References

- 1. Frontiers | ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension [frontiersin.org]

- 2. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADAM17 is required for EGF-R–induced intestinal tumors via IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iRHOM2-dependent regulation of ADAM17 in cutaneous disease and epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iRhom2: An Emerging Adaptor Regulating Immunity and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphorylation of iRhom2 at the plasma membrane controls mammalian TACE-dependent inflammatory and growth factor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Activity of ADAM17 (a Disintegrin and Metalloprotease 17) Is Regulated by Its Noncatalytic Domains and Secondary Structure of its Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A disintegrin and metalloproteinase 17 regulates TNF and TNFR1 levels in inflammation and liver regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Minimal Interleukin 6 (IL-6) Receptor Stalk Composition for IL-6 Receptor Shedding and IL-6 Classic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. researchgate.net [researchgate.net]

- 23. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-ADAM17 Antibodies | Invitrogen [thermofisher.com]

- 26. Soluble IL-6R is produced by IL-6R ectodomain shedding in activated CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]